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Abstract: This document provides a comprehensive technical guide for researchers, flavorists,

and product developers on the application of delta-dodecalactone (δ-dodecalactone) in the

creation of authentic and nuanced dairy flavor profiles. It covers the foundational science of this

key aroma compound, detailed protocols for its use in recreating milk, butter, and cheese

flavors, and advanced considerations for formulation and stability. The methodologies

described herein are designed to be self-validating, providing a robust framework for innovation

in dairy and dairy-alternative product development.

Section 1: Foundational Science of δ-Dodecalactone
Delta-dodecalactone (CAS 713-95-1) is a C12, six-membered ring lactone that is a

cornerstone in the formulation of dairy flavors.[1] Its significance stems from its natural

occurrence in milk fat, butter, and various cheeses, where it contributes characteristic creamy,

buttery, and fatty notes crucial for an authentic dairy perception.[1][2][3] Understanding its

intrinsic properties is paramount to its effective application.
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Chemical and Physical Properties
δ-Dodecalactone is a colorless to pale yellow liquid with a distinct aroma profile that evolves

with concentration.[4][5] While often described broadly as "fruity-lactonic," its character in dairy

applications is more specifically defined by creamy, milky, and coconut-like notes.[1][6][7]

Table 1: Physicochemical Properties of δ-Dodecalactone

Property Value Source

Chemical Name
6-Heptyltetrahydro-2H-pyran-

2-one
[1]

CAS Number 713-95-1 [1]

FEMA Number 2401 [1][8]

Molecular Formula C₁₂H₂₂O₂ [1]

Molecular Weight 198.30 g/mol [1]

Appearance Colorless to pale yellow liquid [1][4][5]

Solubility

Insoluble in water; soluble in

organic solvents (e.g., ethanol,

propylene glycol)

[4]

Natural Occurrence and Sensory Profile
First identified in heated milk fat, δ-dodecalactone is a natural constituent of a wide array of

dairy products, including cream, butter, and numerous cheese varieties like cheddar, Swiss,

and parmesan.[1][2] Its presence is a direct result of the lipid metabolism in lactating animals

and subsequent enzymatic or thermal modifications during processing. The desired buttery

flavor in milk fat has been specifically attributed to δ-lactones, including δ-dodecalactone.[3]

The sensory perception of δ-dodecalactone is highly dose-dependent. At trace levels, it imparts

subtle nuances of butter, cream, and ripe stone fruits like peach.[1][6][9] As concentrations

increase, the profile becomes richer and fattier, with more pronounced milky and coconut-like

characteristics.[7] This versatility makes it an invaluable tool for building complex and authentic

dairy flavors.
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Table 2: Sensory Profile and Typical Application Levels of δ-Dodecalactone in Dairy

Dairy Profile
Sensory
Contribution

Recommended
Concentration in
Final Product
(ppm)

Source

Fresh Milk/Cream

Enhances mouthfeel,

adds subtle creamy

notes

1 - 2 [2][10]

Butter
Provides rich, fatty,

authentic butter notes

2.5 - 25 (natural

occurrence); up to

6000 ppm in flavor

concentrates

[2][10][11]

Cheese (e.g.,

Cheddar)

Adds creamy

background, balances

sharp acid notes

3.8 (natural

occurrence); 200 -

300 ppm in flavor

concentrates

[2][10][11]

Section 2: Application Protocols for Dairy Flavor
Creation
The successful application of δ-dodecalactone requires careful attention to handling, dosage,

and its interaction with other flavor components. The following protocols provide a validated

starting point for laboratory and pilot-scale development.

General Handling and Stock Solution Preparation
Due to its oily nature and poor water solubility, δ-dodecalactone must be dissolved in an

appropriate solvent before incorporation into an aqueous food matrix.

Objective: To prepare a stable, workable stock solution of δ-dodecalactone.

Materials:

δ-Dodecalactone (food grade)
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Propylene Glycol (PG) or Ethanol (95%, food grade)

Glass beaker or flask

Magnetic stirrer and stir bar

Analytical balance

Protocol:

Tare a clean, dry glass beaker on the analytical balance.

Accurately weigh 1 gram of δ-dodecalactone into the beaker.

Add 99 grams of propylene glycol or ethanol to the beaker to create a 1% (10,000 ppm)

stock solution.

Place the beaker on a magnetic stirrer and mix at low-to-medium speed until the lactone is

completely dissolved. The solution should be clear and homogenous.

Transfer the stock solution to a labeled, airtight amber glass bottle and store at room

temperature, protected from light.

Causality Note: Propylene glycol is a preferred solvent for many food applications due to its

low volatility and excellent solvent properties for non-polar flavor compounds. Ethanol is also

effective but may flash off during heat processing, potentially altering the final flavor

concentration.

Protocol 1: Reconstituting a Basic Milky/Creamy Flavor
Base
This protocol demonstrates the use of δ-dodecalactone to add a foundational creamy character

to a simple dairy-alternative base.

Objective: To enhance the perceived creaminess and dairy character of a plant-based milk

analogue.

Materials:
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1000g of a neutral, unflavored plant-based milk (e.g., oat or soy milk)

1% δ-dodecalactone stock solution (from 2.1)

Micropipettes

Beaker and overhead stirrer

Protocol:

Place 1000g of the plant-based milk into a beaker.

While stirring gently, use a micropipette to add 0.2g (200µL) of the 1% δ-dodecalactone

stock solution. This yields a final concentration of 2 ppm δ-dodecalactone.

Continue stirring for 5 minutes to ensure complete dispersion.

Evaluate the sample sensorially against an untreated control.

Expected Outcome: The sample containing δ-dodecalactone should exhibit a fuller

mouthfeel, a noticeable reduction in "beany" or "cereal" off-notes, and a distinct, pleasant

creamy character reminiscent of full-fat dairy milk.

Protocol 2: Building a Rich Buttery Flavor Profile
This protocol illustrates the synergistic effect of δ-dodecalactone with other key butter aroma

compounds.

Objective: To create a classic buttery flavor profile in a fat-based system like a margarine or

spread.

Materials:

1000g of a neutral-flavored margarine base

1% δ-dodecalactone stock solution

1% Diacetyl stock solution (in PG)
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1% Acetic Acid stock solution (in PG)

Laboratory-scale mixer

Protocol:

Melt the margarine base gently to a liquid state (approx. 40-45°C).

In a separate vial, pre-blend the flavor components. For a target flavor dose of 0.1% in the

final product, combine:

0.5g of 1% δ-dodecalactone solution (Target: 5 ppm)

0.2g of 1% Diacetyl solution (Target: 2 ppm)

0.3g of 1% Acetic Acid solution (Target: 3 ppm)

Add the pre-blended flavor mix to the melted margarine base while mixing thoroughly.

Cool and re-solidify the margarine according to standard procedures.

Allow the flavored product to mature for 24 hours before sensory evaluation.

Expected Outcome: The final product will have a complex and authentic buttery aroma and

taste. Diacetyl provides the classic "buttery" top note, acetic acid adds a slight tangy

character found in cultured butter, and δ-dodecalactone provides the rich, fatty, and creamy

background notes that create a lingering, full-bodied flavor.[12][13]

Synergistic Interactions in Dairy Flavors
The creation of a convincing dairy flavor is rarely achieved with a single compound. It relies on

the precise combination of several key molecules that interact synergistically. δ-Dodecalactone

provides the creamy, fatty foundation upon which other characteristic notes are built.
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Core Dairy Components
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Caption: Synergistic interaction of δ-dodecalactone with other key aroma compounds.

Section 3: Advanced Topics and Troubleshooting
Impact of the Food Matrix
The perception of δ-dodecalactone is significantly influenced by the food matrix.

Fat Content: In high-fat systems (e.g., cream, butter), δ-dodecalactone's flavor is more

pronounced and authentic due to its lipophilic nature. The fat acts as a reservoir, providing a

slow-release mechanism during consumption.[14]

pH: Lactones are susceptible to hydrolysis under strongly acidic or basic conditions, which

cleaves the cyclic ester bond to form the corresponding hydroxy acid.[15] This can lead to a

loss of aroma. It is crucial to maintain a pH range typical for dairy products (approx. 4.5 - 6.8)

to ensure stability.

Processing Temperature: While relatively stable, prolonged exposure to high temperatures

can cause some degradation or volatilization.[16] It is often recommended to add lactone-

containing flavors at the latest possible stage in a thermal process.
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Troubleshooting Common Issues
Issue: Soapy or waxy off-notes.

Cause: Overdosing of δ-dodecalactone. Like many flavor compounds, its profile can

change undesirably at excessively high concentrations.

Solution: Reduce the concentration systematically. Conduct ladder studies to determine

the optimal sensory threshold in your specific application base.

Issue: Poor flavor impact in a low-fat system.

Cause: Insufficient partitioning out of the aqueous phase to interact with olfactory

receptors.

Solution: Consider the use of an emulsifier or flavor encapsulant to improve dispersion

and delivery of the lipophilic lactone.

Section 4: Regulatory and Safety Information
Delta-dodecalactone is widely recognized as a safe flavoring substance by major international

regulatory bodies.

FEMA GRAS: It holds the status of "Generally Recognized as Safe" (GRAS) by the Flavor

and Extract Manufacturers Association (FEMA), with the designation FEMA No. 2401.[1][8]

[17]

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated δ-

dodecalactone and found no safety concern at current levels of intake when used as a

flavoring substance.[2][8]

Usage Limits: Permitted use levels vary by region and food category. For example, the FDA

has a prescribed limit for use in margarine.[4] Users must consult local regulations to ensure

compliance.
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Delta-dodecalactone is an essential molecule for the authentic recreation of dairy flavors. Its

unique ability to impart creamy, fatty, and milky notes provides the necessary foundation for

building complex butter, cream, and cheese profiles. By understanding its chemical properties,

sensory characteristics, and synergistic interactions with other compounds, and by following

validated protocols, researchers and developers can effectively leverage this compound to

create high-quality, consumer-preferred products in both traditional dairy and the rapidly

growing dairy-alternative sectors.
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Email: info@benchchem.com or Request Quote Online.

Sources

1. Delta-Dodecalactone (713-95-1) – Premium Fruity-Lactonic Ingredient for Perfumery —
Scentspiracy [scentspiracy.com]

2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

3. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC
[pmc.ncbi.nlm.nih.gov]

4. foreverest.net [foreverest.net]

5. EU Natural Delta Dodecalactone, chiral DETAILED — OAMIC Ingredients USA
[oamicus.com]

6. nbinno.com [nbinno.com]

7. delta-dodecalactone, 713-95-1 [thegoodscentscompany.com]

8. femaflavor.org [femaflavor.org]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7855018/
https://en.wikipedia.org/wiki/Lactone
https://www.benchchem.com/product/b7783803?utm_src=pdf-custom-synthesis#bc-rfq
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://tobacco-information.hpa.gov.tw/common/DownloadDetail.ashx?id=zxwWqOqWyZjBloUEFF3xeg%3D%3D&posionId=A0087
https://pmc.ncbi.nlm.nih.gov/articles/PMC9039933/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9039933/
https://foreverest.net/products/extractives-synthetic/delta-dodecalactone.html
https://www.oamicus.com/eu-natural-delta-dodecalactone-chiral-detailed
https://www.oamicus.com/eu-natural-delta-dodecalactone-chiral-detailed
https://www.nbinno.com/flavor-and-fragrance-intermediates/delta-dodecalactone-properties-applications-benefits-vc
https://www.thegoodscentscompany.com/data/rw1013351.html
https://www.femaflavor.org/flavor-library/delta-dodecalactone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7783803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. nbinno.com [nbinno.com]

10. perfumerflavorist.com [perfumerflavorist.com]

11. News - Milk flavor raw material delta dodecalactone and its usage suggestion.
[sprchemical.com]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. benchchem.com [benchchem.com]

16. mdpi.com [mdpi.com]

17. femaflavor.org [femaflavor.org]

To cite this document: BenchChem. [Application Notes & Protocols: Leveraging δ-
Dodecalactone for Authentic Dairy Flavor Profiles]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b7783803/docs#application-notes-
protocols-leveraging-dodecalactone-for-authentic-dairy-flavor-profiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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